Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule characterized by a fused thieno[2,3-c]pyridine core. This scaffold is substituted with an isopropyl group at position 6, a methyl ester at position 3, and a 3-(phenylthio)propanamido moiety at position 2. The hydrochloride salt enhances its solubility for pharmaceutical or analytical applications. The compound’s design integrates features such as lipophilic substituents (isopropyl, phenylthio) and hydrogen-bonding motifs (amide, ester), which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
methyl 2-(3-phenylsulfanylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S2.ClH/c1-14(2)23-11-9-16-17(13-23)28-20(19(16)21(25)26-3)22-18(24)10-12-27-15-7-5-4-6-8-15;/h4-8,14H,9-13H2,1-3H3,(H,22,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJLRGPONLURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of thienopyridine derivatives, characterized by a thieno[2,3-c]pyridine core structure with several functional groups that contribute to its biological properties. The presence of the isopropyl group and the phenylthio moiety further enhance its chemical reactivity and interaction with biological targets.
Chemical Structure
- IUPAC Name: this compound
- Molecular Formula: C₁₈H₂₃N₃O₃S
- Molecular Weight: 357.46 g/mol
Antimicrobial Properties
Research has indicated that thienopyridine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound were effective against various bacterial strains, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, it was found to induce apoptosis in human cancer cell lines by activating caspases and modulating Bcl-2 family proteins .
The proposed mechanism of action involves the generation of reactive oxygen species (ROS) upon metabolic activation of the nitrofuran moiety within the compound. This oxidative stress can lead to cellular damage and subsequent apoptosis in cancer cells. Additionally, the thienopyridine ring may interact with specific enzymes or receptors involved in cell signaling pathways .
Case Studies
-
Inhibition of TNF-alpha Production:
A study evaluated the ability of various tetrahydrothieno[2,3-c]pyridine derivatives to inhibit lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood. The results indicated that certain derivatives exhibited potent inhibitory activity, highlighting their potential as anti-inflammatory agents . -
Antimicrobial Efficacy:
In a comparative study of thienopyridine derivatives against Gram-positive and Gram-negative bacteria, this compound demonstrated a significant reduction in bacterial growth at low concentrations .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include ethyl ester derivatives and compounds with related heterocyclic cores. A comparative analysis is provided below:
Substituent Effects on Physicochemical Properties
- Salt Formation : Hydrochloride salts in the target compound and its benzyl analog improve aqueous solubility, critical for in vitro assays or formulation .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiophene derivatives and coupling with substituted pyridine intermediates. Key optimizations include:
- Microwave-assisted synthesis to accelerate reaction kinetics and reduce side products .
- Solvent-free conditions for eco-friendly processing and simplified purification .
- Monitoring intermediates via thin-layer chromatography (TLC) and HPLC to ensure stepwise purity .
- Critical parameters: Temperature control (±2°C), stoichiometric ratios (e.g., 1:1.2 for amide coupling), and inert atmosphere for moisture-sensitive steps .
Q. What analytical techniques are most reliable for confirming the compound’s structure and stereochemistry?
- Methodological Answer :
- X-ray crystallography resolves 3D conformation and hydrogen-bonding networks, critical for assessing stereochemical integrity .
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms connectivity of the isopropyl, phenylthio, and tetrahydrothienopyridine moieties .
- High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition studies : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) : Simulates binding affinities to receptors (e.g., PARP-1, EGFR) using crystallographic protein data (PDB IDs) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (software: GROMACS) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from rapid degradation .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., phenylthio vs. nitro groups) to isolate pharmacophores .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic studies : Vary reactant concentrations to determine rate laws (e.g., pseudo-first-order kinetics for cyclization) .
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace proton transfer pathways in amide bond formation .
- In situ IR spectroscopy : Monitor intermediate formation (e.g., enolates or thiyl radicals) during cyclization .
Q. What advanced purification techniques enhance scalability for preclinical studies?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to isolate >99% pure batches .
- Crystallization optimization : Screen solvents (e.g., EtOAc/hexane) and cooling rates to maximize crystal yield .
- Countercurrent chromatography (CCC) : Separate closely related impurities without solid-phase adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
